molecular formula C9H9N3O2 B3094821 Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260860-81-8

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3094821
CAS No.: 1260860-81-8
M. Wt: 191.19 g/mol
InChI Key: DHROKWPRLUGWDL-UHFFFAOYSA-N
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Description

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known to have a broad range of biological activities, including acting as inhibitors of kinases such as JAK3 and Akt . These kinases play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .

Mode of Action

Pyrrolopyrimidines are known to interact with their targets (such as kinases) by binding to the atp-binding pocket, inhibiting the kinase’s activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .

Biochemical Pathways

By inhibiting kinases, these compounds can disrupt signaling pathways, potentially leading to effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight (19119) and predicted pKa (1091) suggest that it may have good bioavailability .

Result of Action

Related pyrrolopyrimidines have been shown to induce cell cycle arrest and apoptosis in certain cell types . They may also affect the expression of proapoptotic and antiapoptotic proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by factors such as the presence of other compounds, the pH of the environment, and the specific cell type .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of pyrimidine derivatives with appropriate substituents. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound through a series of intermediate steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to achieving efficient production. Green chemistry approaches, such as the use of eco-friendly solvents and reagents, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility and reactivity. This compound’s ability to serve as a versatile scaffold for drug development sets it apart from other similar heterocyclic compounds .

Properties

IUPAC Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-4-10-5-11-8(6)12-7/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHROKWPRLUGWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857657
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-81-8
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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